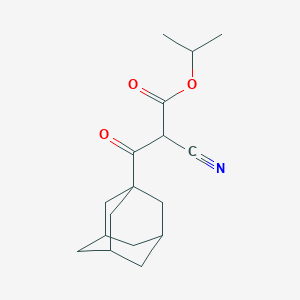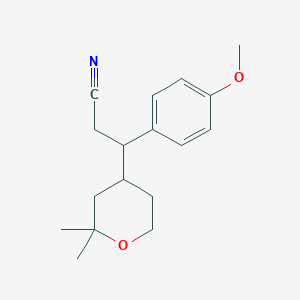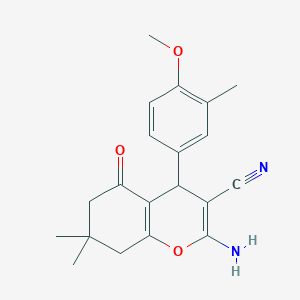![molecular formula C18H15ClN2O3S B5037644 5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5037644.png)
5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its various applications in scientific research. It is commonly referred to as "CTP-499" and is a thiazolidinedione derivative.
作用機序
The mechanism of action of CTP-499 involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ by CTP-499 has been reported to have anti-inflammatory effects and to promote neuroprotection.
Biochemical and Physiological Effects:
CTP-499 has been reported to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, promote mitochondrial function, and improve glucose and lipid metabolism. CTP-499 has also been reported to improve renal function and reduce proteinuria in animal models of chronic kidney disease.
実験室実験の利点と制限
One of the advantages of using CTP-499 in lab experiments is its well-established synthesis method. CTP-499 is also relatively stable and can be stored for long periods of time. However, one of the limitations of using CTP-499 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of CTP-499. One possible direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another possible direction is to investigate its potential use in the treatment of other inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to investigate the long-term safety and efficacy of CTP-499 in humans.
Conclusion:
In conclusion, CTP-499 is a thiazolidinedione derivative that has been extensively studied for its various applications in scientific research. It has been reported to have neuroprotective effects, anti-inflammatory effects, and to improve renal function. While there are some limitations to using CTP-499 in lab experiments, its well-established synthesis method and relatively stable nature make it a promising compound for further study.
合成法
The synthesis method of CTP-499 involves the reaction between 2-(2-chlorophenoxy)ethanol and 3-(2-bromoacetyl)benzoic acid. The resulting product is then reacted with thiosemicarbazide to obtain the final product, CTP-499. The synthesis method has been optimized to obtain high yields of the final product and has been reported in various scientific journals.
科学的研究の応用
CTP-499 has been extensively studied for its various applications in scientific research. It has been reported to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CTP-499 has also been studied for its potential use in the treatment of chronic kidney disease and has been reported to have anti-inflammatory effects.
特性
IUPAC Name |
(5Z)-2-amino-5-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c19-14-6-1-2-7-15(14)24-9-8-23-13-5-3-4-12(10-13)11-16-17(22)21-18(20)25-16/h1-7,10-11H,8-9H2,(H2,20,21,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXUYVNBNVEOME-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC(=C2)/C=C\3/C(=O)N=C(S3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-amino-5-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-bromophenyl acetate](/img/structure/B5037566.png)
![N-(5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B5037577.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5037595.png)
![5,5'-sulfonylbis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5037603.png)
![3-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-methylbenzoate](/img/structure/B5037616.png)

![6-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-1-yl}-N'-(methoxymethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5037625.png)



![1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5037660.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5037669.png)
![5,7-diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine perchlorate](/img/structure/B5037671.png)